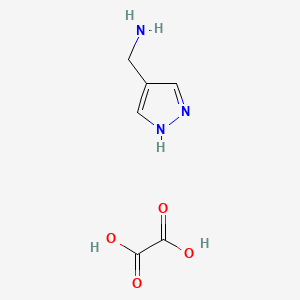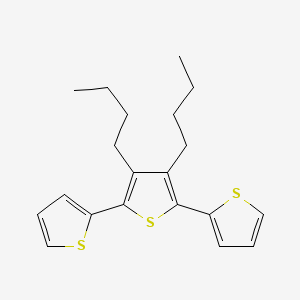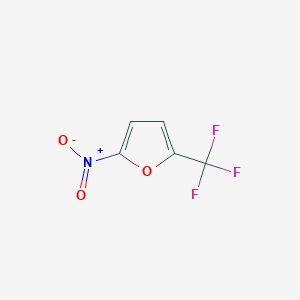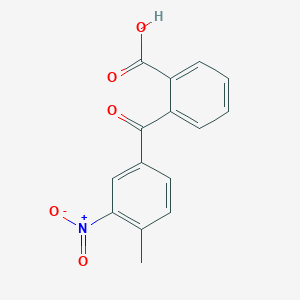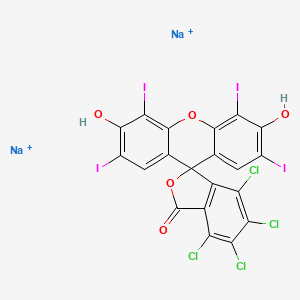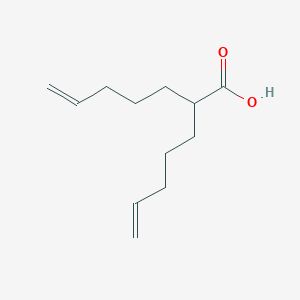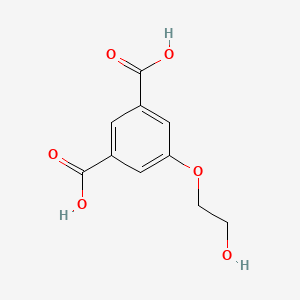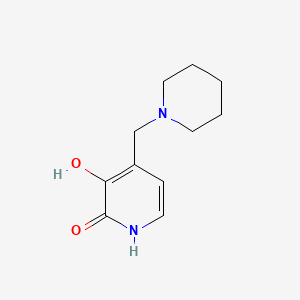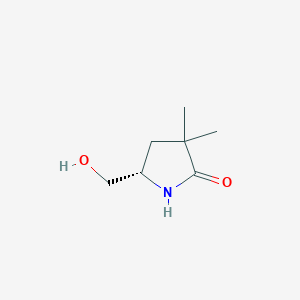
(S)-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one
Übersicht
Beschreibung
“(S)-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one” is a compound that is related to S-(hydroxymethyl)glutathione dehydrogenase . This enzyme catalyzes the oxidation of S-(hydroxymethyl)glutathione to S-formylglutathione using a catalytic zinc and NAD+ as a coenzyme .
Synthesis Analysis
The synthesis of hydroxymethyl derivatives can involve various methods. For instance, hydroxyethyl chitosan (HE-chitosan), a water-soluble derivative of chitosan, is synthesized and characterized by its chemical structure with FTIR . Another method involves hydroxymethylation via radical intermediates .Molecular Structure Analysis
The molecular structure of “(S)-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one” can be analyzed using various tools such as ChemSpider and MolView . These platforms allow for the visualization and analysis of the molecular structure of the compound.Chemical Reactions Analysis
The chemical reactions involving “(S)-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one” can be complex. For instance, formaldehyde reacts with nucleobases to form N-hydroxymethylated adducts . The chemistry of these reactions is still being studied and defined.Physical And Chemical Properties Analysis
The introduction of the hydroxymethyl group can lead to changes in the physical-chemical properties of a compound . These changes can offer several therapeutic advantages, contributing to the improved biological activity of drugs .Wissenschaftliche Forschungsanwendungen
Pyrrolidine Derivatives Synthesis
Studies in the pyrrolidine series have demonstrated the formation of compounds like 1-hydroxy-3,3-dimethylpyrrolidine through the pyrolysis of 1-ethyl-3,3-dimethylpyrrolidine-1-oxide. These compounds are pivotal in the synthesis of nitrone and pyrrolidine derivatives, which have various applications in organic synthesis and pharmaceutical research. The cyclo-additions and subsequent reactions of these compounds provide valuable insights into the synthetic pathways and reactivity of pyrrolidine derivatives (Bonnett, Ho, & Raleigh, 1965).
Maillard Reaction Products
In the context of the Maillard reaction, a key pathway in food chemistry and biochemistry, derivatives like N-methyl-2-(hydroxymethyl)pyrrole have been identified as significant products. These compounds are formed in the 2-deoxy-D-ribose/methylamine Maillard system and have implications for understanding the formation of melanoidins and other complex polymers that arise during the Maillard reaction, which are of interest due to their antioxidative properties and potential health impacts (Tressl, Wondrak, Krüger, & Rewicki, 1998).
Catalytic Reactions and Biomass Conversion
The catalytic reduction of biomass-derived furanic compounds, such as furfural and 5-hydroxymethylfurfural (HMF), highlights the relevance of (S)-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one derivatives in the field of green chemistry and sustainable materials. These reactions are crucial for converting oxygen-rich biomass derivatives into valuable chemicals and fuels, demonstrating the compound's role in enhancing the sustainability of chemical processes (Nakagawa, Tamura, & Tomishige, 2013).
Chelating Properties and Metal Ion Interaction
The synthesis and characterization of compounds like 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one reveal their significant chelating properties towards metal ions such as Fe(3+). This aspect is particularly important in medicinal chemistry for the development of new chelating agents for treating metal overload diseases. The ability of these derivatives to selectively bind and remove excess metal ions from biological systems underscores their potential in therapeutic applications (Lachowicz et al., 2016).
Eigenschaften
IUPAC Name |
(5S)-5-(hydroxymethyl)-3,3-dimethylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(2)3-5(4-9)8-6(7)10/h5,9H,3-4H2,1-2H3,(H,8,10)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPMHIATPBRNHT-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(NC1=O)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@H](NC1=O)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10708464 | |
| Record name | (5S)-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10708464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one | |
CAS RN |
156088-46-9 | |
| Record name | (5S)-5-(Hydroxymethyl)-3,3-dimethyl-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156088-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5S)-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10708464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



